Propan-2-yl 2-phenoxypropanoate
Description
Classification and Significance within Aryloxyphenoxypropionate Chemistry
Propan-2-yl 2-phenoxypropanoate is classified as an aryloxyphenoxypropionate, often abbreviated as AOPP or "fop" herbicide. This group of compounds is renowned for its role in modern agriculture as selective post-emergence herbicides, highly effective against a wide range of grass weeds in broadleaf crops. herts.ac.ukdrugfuture.com
The significance of the AOPP class lies in its specific mode of action: the inhibition of the enzyme Acetyl-CoA carboxylase (ACCase). herts.ac.uk This enzyme is critical in the biosynthesis of fatty acids, which are essential components for building cell membranes and for lipid formation in plants. herts.ac.uk By inhibiting ACCase in susceptible grass species, AOPP herbicides disrupt the production of these vital lipids, leading to the cessation of growth and eventual death of the weed. The selectivity of these herbicides is based on differences in the structure of the ACCase enzyme between sensitive grass weeds and tolerant broadleaf crops. herts.ac.uk
The AOPP family is characterized by a chiral center in the propionic acid moiety, meaning they exist as two stereoisomers (R and S enantiomers). It has been demonstrated that herbicidal activity is predominantly associated with the R-isomer. herts.ac.uk For instance, Fenoxaprop-P-ethyl is the herbicidally active R-isomer of fenoxaprop-ethyl. herts.ac.uknih.gov This enantioselective activity is a key area of research and development within the AOPP class.
Overview of Historical and Current Research Trajectories for Phenoxypropionate Derivatives
The journey of phenoxypropionate derivatives began with the broader discovery of synthetic herbicides in the mid-20th century. Following the development of phenoxyacetic acids like 2,4-D in the 1940s, which revolutionized weed control, research efforts expanded to find new chemical classes with different selectivities and modes of action. researchgate.netresearchgate.netbritannica.com
The first commercial AOPP herbicide, diclofop-methyl, was introduced in the 1970s. This was followed by the development and market release of numerous other "fop" herbicides, including fenoxaprop-ethyl, quizalofop-P-ethyl, and haloxyfop-P-methyl. herts.ac.uk These compounds provided farmers with powerful tools for managing grassy weeds that were difficult to control with previous herbicides. Early research focused on synthesis, field efficacy, and understanding the structure-activity relationship to optimize herbicidal potency and crop safety. drugfuture.com
Current research trajectories for phenoxypropionate derivatives are driven by several key factors:
Herbicide Resistance: The evolution of weed populations resistant to ACCase inhibitors is a major challenge. Consequently, a significant portion of current research is dedicated to designing novel AOPP derivatives that can overcome existing resistance mechanisms. herts.ac.uk
Environmental Fate and Biodegradation: Understanding how these compounds behave in soil and water is crucial for environmental stewardship. Studies investigate their persistence, mobility, and the pathways of their breakdown by soil microorganisms. drugfuture.com
Metabolism in Plants: Research continues to explore how both target and non-target plants metabolize these herbicides, which is fundamental to understanding selectivity and developing new tolerant crop varieties. drugfuture.com
Broadening the Spectrum: Efforts are ongoing to synthesize new derivatives with unique properties or a broader spectrum of activity, sometimes by combining the AOPP motif with other chemical structures. mdpi.com
While this compound itself is not a prominent subject in these trajectories, its structure firmly places it within this ongoing stream of chemical discovery and optimization.
Data Tables
Table 1: Chemical Profile of this compound
Note: As this specific compound is not widely indexed, some properties are estimated based on its chemical structure and comparison with similar compounds.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C12H16O3 |
| Molecular Weight | 208.25 g/mol |
| Structure | A propanoic acid molecule where the hydrogen of the carboxyl group is replaced by an isopropyl group, and a hydrogen on the second carbon is replaced by a phenoxy group. |
| Synonyms | Isopropyl 2-phenoxypropanoate |
| Parent Class | Aryloxyphenoxypropionates (AOPP) |
Structure
3D Structure
Properties
CAS No. |
42412-86-2 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
propan-2-yl 2-phenoxypropanoate |
InChI |
InChI=1S/C12H16O3/c1-9(2)14-12(13)10(3)15-11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI Key |
PHFLAYUNRMBPDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(C)OC1=CC=CC=C1 |
Origin of Product |
United States |
Molecular Mechanisms of Resistance to Aryloxyphenoxypropionate Herbicides
Comprehensive Analysis of Target-Site Resistance (TSR) Mechanisms
Target-site resistance is the most commonly identified mechanism of resistance to APP herbicides. nih.gov It involves modifications to the ACCase enzyme that prevent the herbicide from binding effectively, thus allowing the enzyme to function even in the presence of the chemical.
Genetic and Structural Alterations in ACCase Conferring Resistance
The genetic basis for target-site resistance lies in point mutations within the gene that codes for the plastidic ACCase enzyme. usp.br These single nucleotide changes result in an amino acid substitution in the enzyme's structure, specifically within the carboxyltransferase (CT) domain where the herbicide binds. nih.govusp.br
Several key mutations in the ACCase gene have been identified in various grass weed species that confer a high level of resistance to APP herbicides. While not documented specifically for propan-2-yl 2-phenoxypropanoate, common mutations conferring resistance to other APP herbicides include:
| Amino Acid Change | Position in ACCase | Resistant Weed Species (Examples) | Herbicide(s) with Reduced Efficacy |
| Isoleucine to Leucine | 1781 | Alopecurus myosuroides (Black-grass), Phalaris minor | Fenoxaprop, Diclofop (B164953) |
| Tryptophan to Cysteine | 2027 | Phalaris minor | Clodinafop |
| Isoleucine to Asparagine | 2041 | Phalaris minor | Clodinafop |
| Aspartate to Glycine | 2078 | Lolium spp. (Ryegrass), Phalaris minor | Fenoxaprop, Diclofop |
| Cysteine to Arginine | 2088 | Avena fatua (Wild oat) | Fenoxaprop, Sethoxydim |
This table represents common mutations found to confer resistance to aryloxyphenoxypropionate herbicides in general. Specific studies on this compound are not available.
These alterations in the primary structure of the ACCase enzyme lead to a change in its three-dimensional conformation. This structural change reduces the binding affinity of the herbicide to its target site, rendering the plant resistant to its effects. usp.br
In-Depth Study of Non-Target-Site Resistance (NTSR) Mechanisms
Non-target-site resistance encompasses a variety of mechanisms that prevent a lethal dose of the herbicide from reaching its target site, the ACCase enzyme. uniprot.org These mechanisms are generally more complex and can confer resistance to multiple herbicides with different modes of action.
Metabolism-Based Resistance Pathways
One of the most significant NTSR mechanisms is the enhanced metabolic detoxification of the herbicide. epa.gov Resistant plants can more rapidly break down the herbicide into non-toxic substances.
Cytochrome P450 monooxygenases (P450s) are a large family of enzymes that play a crucial role in the oxidative metabolism of a wide range of compounds, including herbicides. nih.gov In some resistant weed populations, an increased expression or efficiency of certain P450 enzymes leads to the rapid detoxification of APP herbicides. nih.gov This process typically involves hydroxylation or de-esterification of the herbicide molecule, making it inactive.
Following the initial breakdown by P450s, the herbicide metabolites can be further processed through conjugation reactions. Glutathione (B108866) S-transferases (GSTs) are enzymes that catalyze the attachment of the tripeptide glutathione to the herbicide metabolite. nih.gov This action increases the water solubility of the compound, facilitating its sequestration into the vacuole or cell wall, effectively neutralizing its toxic potential. Elevated GST activity has been linked to resistance to some APP herbicides in weed species like black-grass.
Examination of Altered Herbicide Translocation and Uptake
For an herbicide to be effective, it must be absorbed by the plant and transported to its site of action. In some instances of NTSR, resistance can be due to reduced uptake of the herbicide through the leaf cuticle or impaired translocation within the plant. However, studies on APP herbicides have shown mixed results in this area. While some research suggests a minor role for altered translocation in resistance, many studies have found no significant differences in the uptake and movement of the herbicide between resistant and susceptible biotypes. This indicates that for APP herbicides, altered translocation and uptake are generally considered less significant resistance mechanisms compared to target-site mutations and metabolic detoxification.
Evolutionary Biology of Resistance Development in Weed Populations
Characterization of Cross-Resistance and Multiple Resistance Phenotypes
A critical aspect of understanding the evolutionary biology of herbicide resistance is the characterization of different resistance phenotypes, namely cross-resistance and multiple resistance.
Cross-Resistance occurs when a weed population develops resistance to herbicides from different chemical families but with the same mode of action, due to a single resistance mechanism. nih.govgrowiwm.org For instance, a single mutation in the ACCase enzyme can confer resistance to both aryloxyphenoxypropionate ('FOP') and cyclohexanedione ('DIM') herbicides. hracglobal.com However, the patterns of cross-resistance can be complex and are not always predictable. cambridge.org Some ACCase target-site mutations confer broad cross-resistance, while others provide resistance to only a subset of ACCase-inhibiting herbicides. nih.govscielo.br
Multiple Resistance is the phenomenon where a weed population is resistant to two or more herbicides with different modes of action. growiwm.orgunl.educroplife.com This can arise through the accumulation of different resistance mechanisms within a single plant or population. nih.gov For example, a black-grass (Alopecurus myosuroides) population can possess both target-site resistance to ACCase inhibitors and non-target-site resistance (e.g., enhanced metabolism) to ALS inhibitors. mdpi.com The evolution of multiple resistance is a significant challenge for weed management as it severely limits the number of effective herbicide options. growiwm.orgnih.gov
Mechanisms and Phenotypes:
Target-Site Resistance (TSR): Mutations in the gene encoding the target enzyme are a common cause of cross-resistance. mdpi.comnih.gov For example, specific amino acid substitutions in the ACCase gene can lead to varying levels of resistance to different 'FOP', 'DIM', and 'DEN' herbicides. scielo.brmdpi.com The Ile-1781-Leu mutation in the ACCase gene is a well-documented example that confers resistance to several ACCase inhibitors in grass weeds like Alopecurus myosuroides and Lolium multiflorum. mdpi.com
Non-Target-Site Resistance (NTSR): This type of resistance often involves enhanced metabolism of the herbicide by enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases. scielo.brmdpi.com NTSR can lead to broad cross-resistance across different herbicide modes of action. nih.govhracglobal.com For instance, enhanced metabolic detoxification in Lolium rigidum has been shown to confer resistance to ACCase inhibitors, ALS inhibitors, and other herbicide groups. nih.gov Studies on black-grass have identified different types of NTSR, some providing broad-spectrum resistance and others being more specific. frontiersin.orgnih.gov
The table below summarizes the different resistance phenotypes and their underlying mechanisms.
| Resistance Phenotype | Description | Common Underlying Mechanisms |
| Cross-Resistance | Resistance to multiple herbicides with the same mode of action due to a single mechanism. nih.govgrowiwm.org | Target-site mutations (e.g., in the ACCase or ALS genes). scielo.brmdpi.com |
| Multiple Resistance | Resistance to multiple herbicides with different modes of action. growiwm.orgunl.edu | Accumulation of multiple resistance mechanisms (e.g., both TSR and NTSR) in the same plant or population. nih.govmdpi.com |
The characterization of these resistance phenotypes is crucial for devising effective and sustainable weed management strategies. Understanding the specific resistance mechanisms present in a weed population allows for the selection of herbicides that are still effective and the implementation of integrated weed management practices to mitigate the further evolution of resistance. scielo.br
Environmental Fate, Biotransformation, and Ecological Dynamics of Phenoxypropionate Compounds
Pathways of Microbial Degradation in Environmental Compartments
The breakdown of phenoxypropionate herbicides in the environment is primarily driven by microbial activity. Bacteria have evolved sophisticated pathways to cleave the chemical bonds within these compounds, ultimately mineralizing them.
Enzymatic Dehalogenation and Ether Cleavage Reactions
The initial and often rate-limiting step in the degradation of many phenoxypropionate herbicides is the cleavage of the ether bond. This reaction is catalyzed by specific dioxygenase enzymes. nih.gov For halogenated phenoxypropionates, enzymatic dehalogenation is a crucial step in detoxification and further metabolism. nih.gov This process involves the removal of halogen atoms, such as chlorine, from the aromatic ring, which can otherwise confer persistence and toxicity to the molecule. nih.gov
The cleavage of the ether linkage in phenoxyalkanoic acid herbicides is a key catabolic step. In some anaerobic bacteria, such as Blautia sp. MRG-PMF1, cobalamin-dependent O-demethylases have been shown to cleave allyl aryl ether bonds, suggesting a potential mechanism for the breakdown of the ether linkage in phenoxypropionates. nih.gov The mechanism of this cleavage can be influenced by the steric hindrance of the substrate molecule. nih.gov
Functional Characterization of Alpha-Ketoglutarate-Dependent Dioxygenases (RdpA, SdpA)
Central to the microbial degradation of chiral phenoxypropionate herbicides are the α-ketoglutarate-dependent dioxygenases, specifically RdpA and SdpA. nih.gov These enzymes exhibit stereospecificity, meaning they preferentially act on one of the two enantiomers (R or S) of the chiral herbicide.
RdpA: This dioxygenase is highly specific for the (R)-enantiomer of 2-phenoxypropionates. nih.gov
SdpA: This enzyme is selective for the (S)-enantiomer but can also exhibit activity towards certain phenoxyacetates. nih.gov
The expression of the genes encoding these enzymes, rdpA and sdpA, is induced by the presence of the herbicide. For instance, in Delftia acidovorans MC1, the application of (R,S)-dichlorprop to soil led to a significant upregulation of both rdpA and sdpA gene expression during the active mineralization phase of the herbicide. nih.gov This indicates a direct functional response of the microbial community to the presence of the contaminant.
| Enzyme | Enantiomer Specificity | Substrate Examples | Gene |
| RdpA | (R)-enantiomer | (R)-2-(2,4-dichlorophenoxy)propionate | rdpA |
| SdpA | (S)-enantiomer | (S)-2-(2,4-dichlorophenoxy)propionate, 2,4-D, MCPA | sdpA |
The Modified Ortho-Cleavage Pathway in Phenoxypropionate Metabolism
Following the initial ether cleavage, the resulting aromatic ring (often a chlorocatechol) is further degraded via a ring-cleavage pathway. For many chlorinated phenoxy herbicides, this occurs through a modified ortho-cleavage pathway. nih.govnih.gov
In this pathway, chlorocatechol 1,2-dioxygenase cleaves the aromatic ring of 3-chlorocatechol (B1204754) to produce 2-chloro-cis,cis-muconate (B1241311). nih.gov This intermediate is then converted by other enzymes. In some bacteria like Rhodococcus opacus 1CP, a new variant of the 3-chlorocatechol ortho-cleavage pathway has been identified. In this variant, 2-chloro-cis,cis-muconate is transformed by a chloromuconate cycloisomerase (ClcB2) to 5-chloromuconolactone. nih.gov This is then dehalogenated by a muconolactone (B1205914) isomerase-related enzyme (ClcF) to produce cis-dienelactone, which is subsequently hydrolyzed to maleylacetate. nih.gov This pathway highlights the diverse enzymatic strategies bacteria employ to metabolize these compounds.
Genetic Basis of Environmental Degradation and Horizontal Gene Transfer
The genes responsible for the degradation of phenoxypropionates are often located on mobile genetic elements, such as plasmids. caister.com This facilitates their transfer between different bacterial species in a process known as horizontal gene transfer (HGT). caister.com HGT is a major driver of bacterial evolution and allows microbial communities to rapidly adapt to the presence of new environmental pollutants. caister.combiorxiv.org
Design and Evaluation of Environmentally Benign Phenoxypropionate Formulations
The environmental impact of a herbicide is not solely determined by its active ingredient but also by the co-formulants present in its commercial formulation. mdpi.com These additives are designed to enhance the efficacy of the herbicide but can also contribute to its environmental persistence and toxicity. mdpi.com
Research into environmentally benign formulations aims to reduce the negative ecological effects of herbicides. This can involve several strategies:
Use of less toxic co-formulants: Replacing potentially harmful adjuvants with more environmentally compatible alternatives.
Improving bioavailability: Enhancing the uptake of the active ingredient by the target weed, thereby reducing the total amount of herbicide needed for effective control.
Controlled-release technologies: Developing formulations that release the active ingredient slowly over time, minimizing peak concentrations in the environment and reducing the potential for runoff and leaching.
While specific research on environmentally benign formulations of Propan-2-yl 2-phenoxypropanoate is not extensively documented in the provided sources, the general principles of green chemistry and sustainable pesticide development are applicable. researchgate.net The goal is to create formulations that are effective against target pests while minimizing harm to non-target organisms and the wider environment. mdpi.com
Structure Activity Relationship Sar and Rational Design in Phenoxypropanoate Chemistry
Correlating Structural Modulations of the Ester Moiety with Biological Activity and Crop Selectivity
The biological activity and crop selectivity of phenoxypropanoate herbicides are intricately linked to their molecular structure, with the ester moiety playing a crucial role. The principle of selectivity often relies on differential metabolism between the crop and the target weed species. scielo.brwiserpub.com Crop plants may possess metabolic pathways that rapidly detoxify the herbicide, while weeds metabolize it more slowly, leading to phytotoxicity. scielo.br
Modifications to the ester group of a phenoxypropanoate can significantly alter its physicochemical properties, such as lipophilicity, which in turn affects its absorption, translocation, and ultimately, its metabolism within the plant. For instance, the rate of hydrolysis of the ester to the biologically active carboxylic acid can be a determining factor in its herbicidal efficacy and selectivity. A faster metabolism in the crop plant to a non-toxic conjugate can confer tolerance, whereas slower metabolism in the weed allows the active acid to accumulate at the target site, the acetyl-CoA carboxylase (ACCase) enzyme.
Research into the selectivity of the novel herbicide fenquinotrione, which shares structural similarities with phenoxypropionates, has shown that potent metabolism in rice, involving demethylation and subsequent glucose conjugation, is responsible for its high selectivity. nih.gov This highlights how metabolic pathways are a key consideration in the rational design of selective herbicides. The objective is to design a molecule that is readily detoxified by the crop but remains active in the weed. scielo.brnih.gov
The following table illustrates the conceptual relationship between ester moiety modifications and their potential impact on herbicidal activity and crop selectivity.
| Ester Moiety Modification | Potential Impact on Physicochemical Properties | Consequence for Biological Activity & Selectivity |
| Alkyl Chain Length | Increased lipophilicity with longer chains | May enhance cuticular penetration but could alter metabolic rates in plants. |
| Branching of Alkyl Group | Affects steric hindrance around the ester bond | Can influence the rate of enzymatic hydrolysis, potentially leading to differential activation in crops versus weeds. |
| Introduction of Functional Groups | Alters polarity and susceptibility to metabolic attack | Can create new sites for metabolic detoxification in tolerant crops. |
Computational Approaches to SAR Modeling for Phenoxypropionate Analogues
Computational methods are indispensable tools in modern medicinal and agrochemical research for elucidating Structure-Activity Relationships (SAR). nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR), homology modeling, molecular docking, and molecular dynamics simulations provide insights into the interactions between small molecules and their biological targets at a molecular level. nih.gov
In the context of phenoxypropionate analogues, computational studies have been employed to understand their binding mechanisms and potential off-target effects. For example, a study investigating the interaction of eight aryloxy-phenoxy-propionate (APP) herbicides with the zebrafish estrogen receptor α (ERα) utilized a combination of homology modeling, molecular docking, and molecular dynamics. nih.gov This research aimed to explore the potential estrogenic activities of these herbicides. nih.gov
The study revealed that van der Waals forces and electrostatic interactions were the primary drivers for the binding of these herbicides to the receptor. nih.gov Such computational approaches can predict the binding affinity and conformation of different analogues, thereby guiding the synthesis of new compounds with desired activity profiles and reduced off-target interactions.
Key computational techniques used in the SAR modeling of phenoxypropionate analogues include:
| Computational Technique | Application in Phenoxypropionate SAR |
| Homology Modeling | To create a 3D model of a target protein (e.g., a receptor or enzyme) when its experimental structure is unavailable. nih.gov |
| Molecular Docking | To predict the preferred binding orientation and affinity of phenoxypropionate analogues within the active site of a target protein. nih.gov |
| Molecular Dynamics Simulations | To simulate the movement of the herbicide-protein complex over time, providing insights into the stability of the interaction. nih.gov |
| QSAR | To develop mathematical models that correlate the chemical structures of phenoxypropionate derivatives with their biological activities. |
Enantiomeric Purity and Chiral Recognition in Bioactivity
A significant aspect of phenoxypropanoate chemistry is the presence of a chiral center at the α-carbon of the propionate (B1217596) moiety. This results in the existence of two enantiomers, (R) and (S). It is well-established in pharmacology and agrochemistry that enantiomers of a chiral compound can exhibit different biological activities. nih.gov For phenoxypropionate herbicides, the herbicidal activity predominantly resides in the (R)-enantiomer. researchgate.net The (S)-enantiomer is often significantly less active or inactive.
This enantioselectivity is a result of the three-dimensional structure of the target enzyme, ACCase. The enzyme's active site is chiral and will preferentially bind with one enantiomer over the other, akin to a lock and key mechanism. The (R)-enantiomer has the correct spatial arrangement of its atoms to fit effectively into the binding site and inhibit the enzyme, whereas the (S)-enantiomer does not.
The importance of enantiomeric purity is critical, as the presence of the less active (S)-enantiomer can be considered isomeric ballast, contributing to the chemical load on the environment without providing any herbicidal benefit. chimia.ch Consequently, modern agricultural practice has moved towards the use of enantiomerically pure (R)-isomers of these herbicides.
The development of analytical methods to separate and quantify the enantiomers of phenoxypropionate herbicides is crucial for quality control and research. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common technique for this purpose. researchgate.netresearchgate.net
| Enantiomer | General Biological Activity | Rationale |
| (R)-enantiomer | Herbicidally active | Correct stereochemistry for optimal binding to the target enzyme (ACCase). |
| (S)-enantiomer | Herbicidally inactive or significantly less active | Incorrect stereochemistry prevents effective binding to the target enzyme. |
SAR Investigations in Non-Herbicidal Applications of Phenoxypropanoate Derivatives
The phenoxypropanoate scaffold is not exclusively associated with herbicidal activity. SAR studies have also been conducted on derivatives for various other biological applications. These investigations demonstrate the versatility of this chemical framework and the power of medicinal chemistry to adapt a core structure for different biological targets.
For instance, research into phenoxyacetic acid derivatives has identified them as novel agonists for the free fatty acid receptor 1 (FFA1), which is a target for the treatment of type 2 diabetes. nih.gov Through chemical modifications and guided by ligand efficiency and lipophilicity, researchers were able to develop a promising candidate with robust agonistic activity and the potential to improve hyperglycemia without the risk of hypoglycemia. nih.gov
In another study, derivatives of phenoxyalkyl-1,3,5-triazine were synthesized and evaluated as ligands for serotonin (B10506) receptors (5-HT6R). nih.gov This research led to the discovery of potent 5-HT6R antagonists, with some compounds exhibiting antidepressant-like activity in vivo. nih.gov The SAR analysis indicated that replacing the ether oxygen with sulfur or selenium was beneficial for increasing the affinity for the receptor. nih.gov
These examples underscore how the principles of SAR and rational design can be applied to a common chemical motif to develop compounds with diverse therapeutic applications, far removed from their original use in agriculture.
Advanced Analytical Methodologies for the Study of Propan 2 Yl 2 Phenoxypropanoate and Its Metabolites
Chromatographic Techniques for Isolation, Separation, and Quantification
Chromatography is a fundamental technique for separating complex mixtures. In the context of propan-2-yl 2-phenoxypropanoate analysis, various chromatographic methods are employed to isolate the compound from different matrices and to separate it from its metabolites and other interfering substances.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of phenoxypropanoates and related acidic herbicides. lcms.cz It is frequently preferred over other methods like Gas Chromatography because it often requires minimal sample preparation and can handle non-volatile compounds directly. lcms.cz The versatility of HPLC is enhanced by the use of various detection modes, with Ultraviolet (UV) absorbance being a common choice due to the presence of a chromophore (the phenoxy group) in the molecule. shimadzu.com
For quantitative analysis, HPLC systems are calibrated using standard solutions at multiple concentration levels to establish a linear response. lcms.czshimadzu.com Modern HPLC methods, often coupled with mass spectrometry, can achieve very low limits of quantitation (LOQ), enabling the detection of trace amounts in environmental and biological samples. shimadzu.com The mobile phase composition, typically a mixture of an aqueous component (like water with a formic acid modifier) and an organic solvent (like methanol (B129727) or acetonitrile), is optimized to achieve the best separation of target analytes. shimadzu.comitwreagents.com
Table 1: Example HPLC Parameters for Analysis of Related Compounds
| Parameter | Details | Source |
|---|---|---|
| Technique | Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) | lcms.czshimadzu.com |
| Column | C18 or similar reversed-phase column | nih.gov |
| Mobile Phase | Gradient elution with water (often with formic acid) and methanol/acetonitrile | shimadzu.com |
| Detection | UV Absorbance, Tandem Mass Spectrometry (MS/MS) | shimadzu.com |
| Application | Quantification of acidic herbicides in water samples | lcms.cz |
Chiral Chromatography for Enantiomeric Resolution
This compound contains a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. csfarmacie.cz These enantiomers can have different biological activities, making their separation and individual quantification essential. csfarmacie.cz Chiral chromatography is the primary method used to achieve this separation. sigmaaldrich.com
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus be separated. csfarmacie.czsigmaaldrich.com The interactions between the analyte and the CSP can include hydrogen bonding, π-π interactions, and steric hindrance, which collectively lead to chiral recognition. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. nih.gov A normal-phase enantioselective HPLC method, for instance, might use a mobile phase like n-hexane and 2-propanol to resolve enantiomers on a Chiralpak column. nih.gov The ability to separate enantiomers is critical, as regulatory bodies often require testing of individual isomers due to their potentially different effects. sigmaaldrich.com
Gas Chromatography (GC) for Volatile Derivative Analysis
While HPLC is often preferred, Gas Chromatography (GC) can also be used for the analysis of this compound, particularly after a derivatization step. shimadzu.com Derivatization is necessary because the compound itself, and especially its primary metabolite 2-phenoxypropanoic acid, may not be sufficiently volatile or thermally stable for direct GC analysis. shimadzu.com A common derivatization technique involves converting the acidic metabolite into a more volatile ester, for example, by using diazomethane. shimadzu.com
The derivatized sample is then introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. researchgate.netresearchgate.net A flame ionization detector (FID) or a mass spectrometer (MS) is typically used for detection. researchgate.netgoogle.com GC-MS provides both quantitative data and structural information from the mass spectrum of the analyte. google.comresearchgate.net
Spectroscopic Characterization Techniques (e.g., NMR, IR, UV-Vis) in Structural Confirmation
Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound and its metabolites. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. For this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the aromatic ring, the methine and methyl protons of the propanoate group, and the methine and methyl protons of the isopropyl group. nih.govresearchgate.netchemicalbook.comchemicalbook.com The specific chemical shifts and splitting patterns would confirm the connectivity of the atoms.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. docbrown.info The IR spectrum of this compound would exhibit a strong absorption band for the ester carbonyl (C=O) group, as well as characteristic bands for C-O stretching, aromatic C-H stretching, and aliphatic C-H stretching vibrations. docbrown.infodocbrown.info The "fingerprint region" of the spectrum is unique to the molecule and helps in its definitive identification. docbrown.info
Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is useful for detecting the presence of chromophores. The phenoxy group in this compound absorbs UV light, which forms the basis for its detection in HPLC using a UV detector. shimadzu.comresearchgate.net The wavelength of maximum absorbance (λmax) is a characteristic feature of the molecule.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features | Source |
|---|---|---|
| ¹H NMR | Signals for aromatic protons, propanoate CH and CH₃, and isopropyl CH and CH₃ groups. | nih.govchemicalbook.com |
| ¹³C NMR | Resonances for aromatic carbons, ester carbonyl carbon, and aliphatic carbons of the propanoate and isopropyl groups. | nih.govspectrabase.com |
| IR | Strong C=O stretch (ester), C-O stretch, aromatic and aliphatic C-H stretches. | docbrown.info |
| UV-Vis | Absorbance in the UV region due to the phenoxy chromophore. | shimadzu.comresearchgate.net |
Mass Spectrometry for Metabolite Identification and Trace Analysis
Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for identifying metabolites and conducting trace analysis. lcms.czijpras.com This technique offers exceptional sensitivity and selectivity, allowing for the detection of compounds at very low concentrations. lcms.czshimadzu.com
In a typical LC-MS/MS workflow for metabolite identification, a biological sample (e.g., urine or plasma) is first separated by HPLC. nih.gov The eluting compounds are then ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the parent ions. ijpras.com By selecting a parent ion and subjecting it to fragmentation, a unique MS/MS spectrum (or fingerprint) is generated, which can be used to elucidate the structure of the metabolite. researchgate.netnih.gov
Common metabolic pathways for a compound like this compound include hydrolysis of the ester bond to form 2-phenoxypropanoic acid and propan-2-ol, as well as hydroxylation of the aromatic ring. nih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which helps in determining the elemental composition of a metabolite and distinguishing it from other isobaric compounds. ijpras.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
